molecular formula C3H7NO B1195125 Oxazolidine CAS No. 504-76-7

Oxazolidine

Cat. No. B1195125
CAS RN: 504-76-7
M. Wt: 73.09 g/mol
InChI Key: WYNCHZVNFNFDNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazolidines can be achieved through various methodologies. One prominent method involves the tandem phosphorus-mediated carboxylative condensation of primary amines with α-ketoesters followed by base-catalyzed cyclization, using atmospheric carbon dioxide. This process offers a convenient route to various oxazolidine-2,4-diones under mild, transition-metal-free conditions (Wen-Zhen Zhang et al., 2015). Additionally, oxazolidines can be synthesized from serine esters and trifluoroacetaldehyde hemiacetal or trifluoroacetone, leading to compounds that are both configurationally and hydrolytically stable, known as Tfm-pseudoprolines (G. Chaume et al., 2010).

Molecular Structure Analysis

Oxazolidines' molecular structures play a crucial role in their reactivity and applications. The stereochemistry and regiochemistry of these compounds can be precisely controlled, as demonstrated in the synthesis of oxazolidine, hexahydropyrrolooxazole, and tetrahydro-2H-oxazolothiazole grafted macrocycles through intramolecular 1,3-dipolar cycloaddition reactions (S. Purushothaman et al., 2009).

Chemical Reactions and Properties

Oxazolidines participate in a wide range of chemical reactions. For instance, they can undergo carbon transfer reactions to enamine nucleophiles, facilitating the synthesis of substituted pyridines and ring-annulated derivatives (Kamaljit Singh et al., 1998). They are also involved in stereoselective syntheses under thermodynamic control using focused microwave irradiation under solvent-free conditions, highlighting their versatility (N. Kuhnert et al., 2001).

Physical Properties Analysis

The physical properties of oxazolidines, such as hydrolysis kinetics and stability, are critical for their practical applications. For example, a study on oxazolidine derivatives used as latent curing agents for single-component polyurethane adhesive revealed that their hydrolysis follows a first-order reaction. The stability of these compounds significantly influences the properties of the resulting polyurethane, such as pore size and bond strength (Liemei Yuan et al., 2018).

Chemical Properties Analysis

The chemical properties of oxazolidines, including reactivity and miscibility, are essential for their application in various fields. A thermodynamic characterization of mixed monolayers of a novel oxazolidine derivative and phospholipids demonstrated that the miscibility of the mixed films is directly dependent on their composition, indicating the potential of oxazolidines in biomedical applications (Felipe de Sá Rocha et al., 2018).

Scientific Research Applications

  • Synthesis and Molecular Structure Analysis : Oxazolidine derivatives, such as those from ephedrine alkaloids, are used in the synthesis of enantioselective synthetic products and planar chiral compounds. Their unique properties make them suitable for various practical applications in medicine and industry (Fazylov et al., 2016).

  • Collagen Matrix Stabilization : Oxazolidine E, an aldehydic cross-linking agent, imparts hydrothermal stability to collagen, playing a crucial role in the formation and stabilization of the collagen matrix (Choudhury et al., 2007).

  • Thermodynamic Characterization in Biological Systems : Oxazolidine derivatives are investigated for their interaction with various phospholipids, providing insights into their thermodynamic properties and potential therapeutic activities, such as anticancer and antibiotic properties (Rocha et al., 2018).

  • Anticancer Research : Oxazolidine-based compounds are explored for their potential in anticancer research due to their ability to interact with different enzymes and receptors, leading to the discovery of new drugs (Chiacchio et al., 2020).

  • Leather Industry Applications : Oxazolidine is used as a leather tanning agent in the leather industry, with its properties and research progress being a subject of interest (Xi-huai, 2008).

  • Moisture Scavenger in Polyurethane Coatings : Research on oxazolidine moisture scavengers in polyurethane coating systems has shown their effectiveness in reducing moisture, overcoming disadvantages of other moisture scavengers (Robinson et al., 1993).

  • Pro-Drug Research : Oxazolidines have been studied as potential pro-drug forms for β-aminoalcohols and carbonyl-containing compounds, undergoing facile and complete hydrolysis under various pH conditions (Bundgaard & Johansen, 1982).

  • Stability and Utility in Solid-Phase Chemistry : The chemical stability and synthetic utility of oxazolidine linkers have been investigated for their compatibility with a range of synthetic reaction conditions, demonstrating their potential in asymmetric chemistry (Wills et al., 2004).

  • Antibacterial Properties : Oxazolidinone derivatives, including oxazolidines, have been researched for their antibacterial properties, particularly against gram-positive organisms and selected anaerobic organisms (Tucker et al., 1998).

Future Directions

: Pichon-Barré, D., Zhang, Z., Cador, A., Vives, T., Roisnel, T., Baslé, O., … & Mauduit, M. (2022). Chiral oxazolidines acting as transient hydroxyalkyl-functionalized N-heterocyclic carbenes: an efficient route to air stable copper and gold complexes for asymmetric catalysis. Chemical Science, 13(1), 190-199. Read more

properties

IUPAC Name

1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-2-5-3-4-1/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNCHZVNFNFDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198446
Record name Oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazolidine

CAS RN

504-76-7
Record name 1,3-Oxazolidine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazolidine
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Record name Oxazolidine
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Record name Oxazolidine
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Record name OXAZOLIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24,000
Citations
MB Shaghafi, RE Grote, ER Jarvo - Organic letters, 2011 - ACS Publications
… provide the desired product, the desired oxazolidine was furnished upon exposure of p… oxazolidine 3c in 86% yield with 6:1 diastereoselectivity (entry 3). The more stable cis-oxazolidine …
Number of citations: 83 pubs.acs.org
C Wolf, H Xu - Chemical Communications, 2011 - pubs.rsc.org
… oxazolidine derived chiral Lewis acids or during diastereoselective synthesis with oxazolidine … The use of oxazolidine auxiliaries in diastereoselective synthesis lies outside the scope of …
Number of citations: 83 pubs.rsc.org
JF Branco-Junior, D RC Teixeira… - Current Bioactive …, 2017 - ingentaconnect.com
… made using a question focused on the oxazolidine structure and their respective activities, … -migraine), and also mefloquine-oxazolidine derivatives which may act as antineoplasic and …
Number of citations: 11 www.ingentaconnect.com
K Ii, S Ichikawa, B Al-Dabbagh, A Bouhss… - Journal of medicinal …, 2010 - ACS Publications
… With the analogues in hand, the conformation of the synthesized oxazolidine derivatives … structure of the oxazolidine analogues, where the tetrahydrofuran and oxazolidine rings are …
Number of citations: 90 pubs.acs.org
FAR Rodrigues, IS Bomfim… - Chemical biology & …, 2014 - Wiley Online Library
A series of 23 racemic mefloquine–oxazolidine derivatives, 4‐[… of the mefloquine–oxazolidine derivatives are similar, it is … The mefloquine–oxazolidine derivatives are considered to …
Number of citations: 59 onlinelibrary.wiley.com
S Sundarapandiyan, PE Brutto, G Siddhartha… - Journal of hazardous …, 2011 - Elsevier
… oxazolidine offer more than 0.75%. Offer of 1% Zoldine ZA 78 (monocyclic oxazolidine) and Zoldine ZE (bicyclic oxazolidine… compared to control where oxazolidine was not offered. The …
Number of citations: 63 www.sciencedirect.com
TH Fife, L Hagopian - Journal of the American Chemical Society, 1968 - ACS Publications
Therates of hydrolysis of a series of 2-(substituted phenyl)-3-ethyloxazolidines have been determined in water. At high pH where the compounds are predominantly in the neutral form, …
Number of citations: 52 pubs.acs.org
SD Choudhury, S DasGupta, GE Norris - International journal of biological …, 2007 - Elsevier
… tannins, oxazolidine A reacting faster than oxazolidine E. … and sulphuric acid), oxazolidine A reacted faster and fairly … higher than that provided with oxazolidine E, which reacted …
Number of citations: 47 www.sciencedirect.com
L Williams, Z Zhang, F Shao, PJ Carroll, MM Joullié - Tetrahedron, 1996 - Elsevier
Modest to high levels of asymmetric induction are observed with Grignard additions to Garner type aldehydes. The resultant secondary alcohols are important precursors of chiral …
Number of citations: 159 www.sciencedirect.com
K Li, H Chen, Y Wang, Z Shan, J Yang… - Journal of cleaner …, 2009 - Elsevier
… In this study, we would focus on the novel process development of pickling with the presence of oxazolidine based product. Investigations indicated that oxazolidine is a potential …
Number of citations: 60 www.sciencedirect.com

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